molecular formula C12H11NO B1608683 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 6398-50-1

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No.: B1608683
CAS No.: 6398-50-1
M. Wt: 185.22 g/mol
InChI Key: NPULUKJLDRIOAW-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (CAS 6398-50-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol, serves as a versatile building block for the synthesis of complex heterocyclic systems . Its primary research value lies in its role as a precursor for the development of novel dihydronaphthalene derivatives, which are investigated as potent inhibitors of tubulin polymerization . This mechanism is a promising therapeutic strategy in oncology, as it can disrupt cell division and also function as a Vascular Disrupting Agent (VDA) to selectively target tumor blood vessels . Recent studies have demonstrated that compounds synthesized from this intermediate exhibit potent cytotoxic activities against human cancer cell lines , including MCF-7 (breast adenocarcinoma), with some derivatives showing IC₅₀ values below 1 μM, outperforming standard reference drugs . Furthermore, these novel candidates have shown a promising safety profile in studies on normal epithelial breast cells, indicating potential for a selective therapeutic window . Researchers utilize this compound to construct key molecular scaffolds fused with heterocyclic rings such as thiazole, pyrano[2,3-d]thiazole, and dihydrothiazolo[4,5-b]pyridine . It is typically characterized by a boiling point of 335.2±41.0 °C and a flash point of 141.5±21.5 °C . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research applications and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

6-methoxy-3,4-dihydronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULUKJLDRIOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213844
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6398-50-1
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006398501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation-Cyanidation Route via Dihydronaphthalene Derivatives

This method involves the oxidation of substituted dihydronaphthalenes followed by cyanidation.

Procedure :

  • Starting Material : 1-Ethyl-6-methoxy-3,4-dihydronaphthalene.
  • Oxidation : Treat with perbenzoic acid in a chloroform/methanol solvent system at 8°C.
  • Acid Treatment : Heat the intermediate with 2 N sulfuric acid at 60–70°C to form 6-methoxy-1-tetralone.
  • Cyanidation : React the ketone with a cyanide source (e.g., diethylaluminum cyanide) in anhydrous toluene at low temperatures (−78°C).
  • Work-Up : Acidic hydrolysis yields the target nitrile.

Key Data :

  • Yield : ~80–85% for the oxidation step (tetralone formation).
  • Critical Factors : Use of lower alkanol (methanol) enhances reaction efficiency by stabilizing intermediates.

Base-Induced Dearomative Transformation

A modern approach leveraging β-hydride elimination and hydride addition to generate the nitrile directly.

Procedure :

  • Starting Material : 1-(6-Methoxynaphthyl)methylamine.
  • Deprotonation : Treat with potassium hydride (KH) or a n-BuLi–t-BuOK system in tetrahydrofuran (THF) at 100°C.
  • β-Hydride Elimination : Sequential eliminations produce 1-naphthonitrile and regenerate KH.
  • Hydride Addition : KH adds regioselectively at the C4 position of 1-naphthonitrile, forming an α-cyano carbanion.
  • Protonation : Quench with acetic acid at −94°C to yield 6-methoxy-3,4-dihydronaphthalene-1-carbonitrile.

Key Data :

  • Yield : 78% for analogous compounds.
  • Advantage : Avoids isolation of intermediates, enabling a one-pot process.

Direct Cyanidation of 6-Methoxy-1-tetralone

A streamlined method converting tetralone directly to the nitrile.

Procedure :

Key Data :

  • Yield : ~70–75% (extrapolated from analogous reactions).
  • Optimization : Low temperatures prevent over-reduction or side reactions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Oxidation-Cyanidation 1-Ethyl-6-methoxy-dihydronaphthalene Perbenzoic acid, Et$$_2$$AlCN ~80% Moderate
Dearomative Transformation 1-(6-Methoxynaphthyl)methylamine KH, n-BuLi–t-BuOK 78% High
Direct Cyanidation 6-Methoxy-1-tetralone Et$$_2$$AlCN ~70% Low

Reaction Mechanism Highlights

  • Dearomative Route : Involves two consecutive β-hydride eliminations followed by hydride addition, with potassium ions stabilizing transition states.
  • Cyanidation : Diethylaluminum cyanide acts as a nucleophile, attacking the carbonyl carbon of 6-methoxy-1-tetralone to form the nitrile.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and carbonitrile groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Saturation

a. 3,4-Dihydro-1-naphthalenecarbonitrile
  • Molecular formula : C₁₁H₉N
  • Molecular weight : 155.20 g/mol
  • Key differences: Lacks the methoxy group at position 6 and has a fully unsaturated naphthalene ring. This compound is used in studies of aromatic nitrile reactivity .
b. 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
  • Molecular formula: C₁₂H₁₃NO
  • Molecular weight : 187.24 g/mol
  • Key differences : Features a fully saturated tetrahydronaphthalene ring and a nitrile group at position 2. The additional ring saturation increases hydrophobicity (higher logP) compared to the dihydro analog. The methoxy group’s position (6) matches the target compound, but the nitrile’s position alters electronic and steric interactions in reactions .

Functional Group Variations

a. 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
  • Molecular formula : C₁₁H₁₁N
  • Molecular weight : 157.21 g/mol
  • Key differences : Lacks the methoxy group but shares the nitrile at position 1. The fully saturated ring enhances stability but reduces π-conjugation, affecting UV absorption and fluorescence properties. This compound has been tested for pharmaceutical applications, meeting sterility and pH requirements in formulations .
b. 3,4-Dihydroxy-2-(1-oxodecyl)-1-naphthalenecarbonitrile
  • Molecular formula: C₁₉H₂₁NO₃
  • Molecular weight : 311.37 g/mol
  • Key differences : Contains hydroxyl groups (positions 3,4) and a ketone-decyl chain (position 2), significantly increasing polarity (PSA = 81.32 Ų) and hydrogen-bonding capacity. The nitrile group’s reactivity may be sterically hindered by the bulky substituents, limiting its utility in nucleophilic reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XlogP PSA (Ų) Key Features
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile C₁₂H₁₁NO 185.22 ~3.2* ~30.7* Methoxy (C-6), nitrile (C-1), dihydro ring
3,4-Dihydro-1-naphthalenecarbonitrile C₁₁H₉N 155.20 ~2.8* 23.8 Nitrile (C-1), unsaturated ring
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile C₁₂H₁₃NO 187.24 ~3.5* 30.7 Methoxy (C-6), nitrile (C-2), tetrahydro ring
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile C₁₁H₁₁N 157.21 ~2.9* 23.8 Nitrile (C-1), tetrahydro ring
3,4-Dihydroxy-2-(1-oxodecyl)-1-naphthalenecarbonitrile C₁₉H₂₁NO₃ 311.37 6.5 81.3 Hydroxyl (C-3,4), ketone-decyl chain (C-2)

Research Findings and Industrial Relevance

  • Synthetic Utility: The methoxy and nitrile groups make this compound a versatile intermediate for synthesizing heterocycles (e.g., indoles, quinolines) and drug candidates. Its analogs, such as 6-Methoxy-2-naphthaleneboronic acid, are used in Suzuki-Miyaura cross-coupling reactions .
  • Pharmacological Potential: While the target compound itself lacks direct pharmaceutical data, structurally related nitriles (e.g., tetrahydroisoquinoline derivatives) show bioactivity in CNS and anticancer research .

Biological Activity

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (C12H11NO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H11NO, with a molecular weight of approximately 201.23 g/mol. The structure features a naphthalene backbone substituted with a methoxy group and a carbonitrile functional group, which contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits notable interactions with various receptors in the central nervous system, particularly dopamine receptors. Its ability to act as a dopamine receptor ligand suggests potential applications in treating neurological disorders influenced by dopamine signaling pathways.

Binding Affinity

Studies have shown that this compound demonstrates a binding affinity for D1 dopamine receptors, which are crucial in regulating mood and behavior. This interaction may lead to therapeutic effects in conditions such as Parkinson's disease and schizophrenia.

Biological Activities

Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Dopamine Receptor Interaction :
    • A study highlighted the compound's selective binding to D1 receptors, indicating its potential role in modulating dopaminergic signaling pathways.
  • Antioxidant Studies :
    • In vitro assays demonstrated that the compound effectively scavenges free radicals, showcasing its potential as an antioxidant agent .
  • Antimicrobial Efficacy :
    • A comprehensive examination revealed that this compound showed inhibitory effects against various microbial strains, suggesting its utility in developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
5-Methoxy-1-tetraloneStructureDifferent methoxy positioningModerate D1 receptor affinity
This compoundStructureCarbonitrile group enhances reactivityStrong D1 receptor binding
5,6-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrileStructureTwo methoxy groups increase steric hindranceReduced biological activity compared to 6-methoxy variant

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile, and how does the nitrile group influence its reactivity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors followed by nitrile introduction via nucleophilic substitution or catalytic cyanation. The nitrile group enhances reactivity by enabling further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). For example, analogs like 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile leverage the nitrile group for derivatization in heterocyclic synthesis . Key challenges include regioselectivity in methoxy group placement and minimizing side reactions during cyanation.

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ3.8\delta \sim3.8 ppm), dihydronaphthalene protons (δ1.52.8\delta \sim1.5–2.8 ppm), and nitrile carbon (δ120\delta \sim120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C12_{12}H11_{11}NO for analogs, m/z 185.0841) .
  • IR : Nitrile stretching vibrations (~2240 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) are diagnostic.
  • Reference Data : NIST Chemistry WebBook provides spectral libraries for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. static cell models). To address this:

  • Integrated Study Design : Use parallel in vitro (hepatocyte cultures) and in vivo (rodent) models with matched dosing regimens.
  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxides) that may explain toxicity gaps .
  • Bias Assessment : Apply risk-of-bias tools (Table C-6/C-7) to evaluate study reliability, such as randomization or outcome reporting .

Q. What computational approaches predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability using substituent-specific parameters (e.g., nitrile’s electron-withdrawing effect).
  • Molecular Dynamics : Simulate hydrolysis kinetics in aquatic systems, considering pH and temperature effects.
  • Environmental Monitoring : Cross-reference with databases like TOXCENTER for partitioning data (e.g., log KowK_{ow} ~2.5 suggests moderate soil adsorption) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

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